2-(benzyl(o-tolyl)amino)-N,N-diethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzyl(o-tolyl)amino)-N,N-diethylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzyl group, an o-tolyl group, and a diethylamino group attached to a benzamide core. Benzamides are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyl(o-tolyl)amino)-N,N-diethylbenzamide typically involves the following steps:
Formation of Benzylamine Derivative: The initial step involves the reaction of benzyl chloride with o-toluidine in the presence of a base such as sodium hydroxide to form benzyl(o-tolyl)amine.
Amidation Reaction: The benzyl(o-tolyl)amine is then reacted with N,N-diethylbenzoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(benzyl(o-tolyl)amino)-N,N-diethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and o-tolyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or amines.
Wissenschaftliche Forschungsanwendungen
2-(benzyl(o-tolyl)amino)-N,N-diethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(benzyl(o-tolyl)amino)-N,N-diethylbenzamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-diethylbenzamide: A simpler benzamide derivative with similar structural features.
Benzylamine: A related compound with a benzyl group attached to an amine.
o-Toluidine: An aromatic amine with an o-tolyl group.
Uniqueness
2-(benzyl(o-tolyl)amino)-N,N-diethylbenzamide is unique due to the combination of its benzyl, o-tolyl, and diethylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C25H28N2O |
---|---|
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
2-(N-benzyl-2-methylanilino)-N,N-diethylbenzamide |
InChI |
InChI=1S/C25H28N2O/c1-4-26(5-2)25(28)22-16-10-12-18-24(22)27(19-21-14-7-6-8-15-21)23-17-11-9-13-20(23)3/h6-18H,4-5,19H2,1-3H3 |
InChI-Schlüssel |
FVNJHHNDRBSZCB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C1=CC=CC=C1N(CC2=CC=CC=C2)C3=CC=CC=C3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.